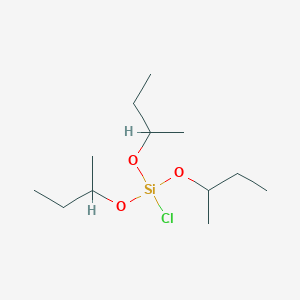
tri(butan-2-yloxy)-chlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tri(butan-2-yloxy)-chlorosilane: is a chemical compound with the molecular formula C12H27ClO3Si . It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of silane, chlorotris(1-methylpropoxy)- typically involves the reaction of silicon tetrachloride with 1-methylpropoxy alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the substitution of chlorine atoms with 1-methylpropoxy groups.
Industrial Production Methods: In an industrial setting, the production of silane, chlorotris(1-methylpropoxy)- is scaled up using large reactors where silicon tetrachloride and 1-methylpropoxy alcohol are continuously fed into the system. The reaction is maintained at a specific temperature and pressure to ensure optimal yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: tri(butan-2-yloxy)-chlorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of a catalyst.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various functionalized silanes.
Aplicaciones Científicas De Investigación
tri(butan-2-yloxy)-chlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Utilized in the development of drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of silane, chlorotris(1-methylpropoxy)- involves the formation of strong covalent bonds between silicon and other elements, such as oxygen or carbon. This bonding capability allows the compound to modify surfaces and enhance the properties of materials. The molecular targets include hydroxyl groups on surfaces, leading to the formation of siloxane bonds.
Comparación Con Compuestos Similares
- Silane, chlorotrimethyl-
- Silane, chlorodimethyl-
- Silane, chlorotriethoxy-
Comparison: tri(butan-2-yloxy)-chlorosilane is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other silanes. For example, the presence of 1-methylpropoxy groups offers enhanced hydrophobicity and compatibility with organic materials, making it more suitable for certain industrial applications.
Propiedades
Número CAS |
18105-63-0 |
|---|---|
Fórmula molecular |
C12H27ClO3Si |
Peso molecular |
282.88 g/mol |
Nombre IUPAC |
tri(butan-2-yloxy)-chlorosilane |
InChI |
InChI=1S/C12H27ClO3Si/c1-7-10(4)14-17(13,15-11(5)8-2)16-12(6)9-3/h10-12H,7-9H2,1-6H3 |
Clave InChI |
OTFBCBZYTKQAAB-UHFFFAOYSA-N |
SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl |
SMILES canónico |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl |
Key on ui other cas no. |
18105-63-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















